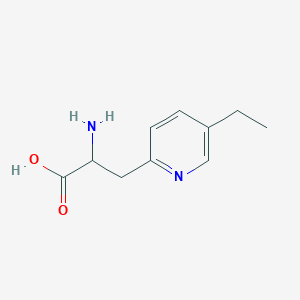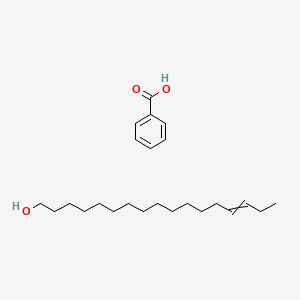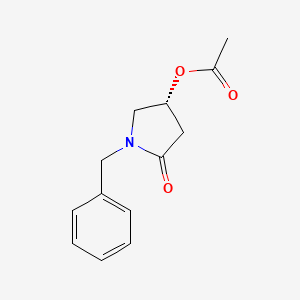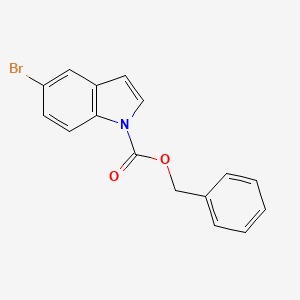
1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the use of palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions . For instance, the reaction of 5-bromo-2-methyl-1H-indole-3-carboxylic acid ethyl ester with potassium hydroxide in N,N-dimethyl-formamide at 0°C, followed by the addition of methyl iodide, can yield the desired compound .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester undergoes various types of reactions, including:
Oxidation: Indole derivatives can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert indole derivatives to indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include oxindoles, indolines, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1H-Indole-3-Carboxylic Acid Methyl Ester: Another indole derivative with similar biological activities.
Indole-5-Carboxylic Acid: Known for its use in the synthesis of electroactive polymer films.
Uniqueness
1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the phenylmethyl ester group can enhance its binding affinity to certain receptors and its overall stability .
Propriétés
Numéro CAS |
295778-39-1 |
|---|---|
Formule moléculaire |
C16H12BrNO2 |
Poids moléculaire |
330.17 g/mol |
Nom IUPAC |
benzyl 5-bromoindole-1-carboxylate |
InChI |
InChI=1S/C16H12BrNO2/c17-14-6-7-15-13(10-14)8-9-18(15)16(19)20-11-12-4-2-1-3-5-12/h1-10H,11H2 |
Clé InChI |
OXGRKLRYMJPWTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)N2C=CC3=C2C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



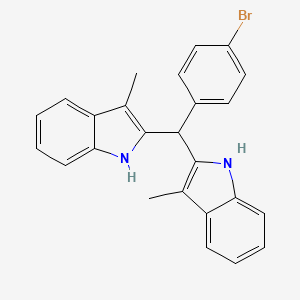
![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
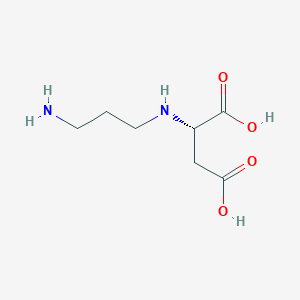
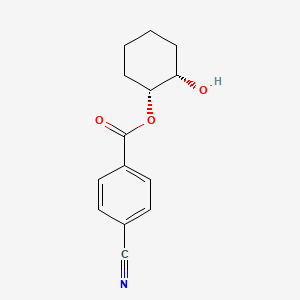
![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)
![5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-amine](/img/structure/B12575544.png)
